molecular formula C21H18N4O2S2 B11472162 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11472162
M. Wt: 422.5 g/mol
InChI Key: YHUBHIDBPRCPAX-UHFFFAOYSA-N
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Description

1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex heterocyclic compound that integrates multiple functional groups and ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to scale up production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its potential as an anti-tubercular agent and its ability to inhibit key bacterial enzymes make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C21H18N4O2S2

Molecular Weight

422.5 g/mol

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C21H18N4O2S2/c1-12-18-19(13-6-4-3-5-7-13)28-11-17(26)23-20(18)25(24-12)21-22-15-9-8-14(27-2)10-16(15)29-21/h3-10,19H,11H2,1-2H3,(H,23,26)

InChI Key

YHUBHIDBPRCPAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=CC=C3)C4=NC5=C(S4)C=C(C=C5)OC

Origin of Product

United States

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